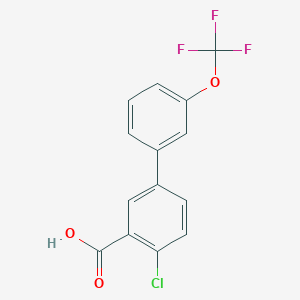
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95%
Overview
Description
5-(2,4,6-Trifluorophenyl)nicotinic acid (5-TFNA) is a trifluorophenyl derivative of nicotinic acid (NA) that is found in a variety of natural sources, including plants, fungi, and bacteria. 5-TFNA has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Specifically, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% binds to the active site of the enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been studied extensively for its effects on various biochemical and physiological processes. In particular, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been found to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in inflammation and pain. Additionally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been found to reduce the production of nitric oxide, which is involved in vascular tone and blood pressure regulation. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been found to inhibit the production of thromboxane A2, which is involved in platelet aggregation and blood clotting.
Advantages and Limitations for Lab Experiments
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. First, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time. Second, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is relatively inexpensive, making it a cost-effective choice for laboratory experiments. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is relatively non-toxic, making it safe for use in laboratory experiments.
Despite these advantages, there are also some limitations to using 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% in laboratory experiments. First, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Second, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has a low solubility in organic solvents, making it difficult to use in organic reactions. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is not very stable in the presence of light and oxygen, making it difficult to use in photochemical reactions.
Future Directions
Despite its limitations, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has shown great promise in a variety of fields, including medicinal chemistry, drug discovery, and biochemistry. In the future, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used to develop novel therapeutic agents for the treatment of cancer and other diseases. Additionally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used to study the structure and function of proteins, as well as to investigate the mechanisms of enzyme catalysis. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used in the development of new drugs to treat inflammation and pain.
Synthesis Methods
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can be synthesized in a number of ways, including the reaction of 2,4,6-trifluorobenzoic acid with nicotinic acid in the presence of an acid catalyst. This reaction results in the formation of 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% and the by-product 2,4,6-trifluorobenzoic acid. Alternatively, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can also be synthesized by the reaction of 5-bromo-2,4,6-trifluorobenzoic acid with nicotinic acid in the presence of an acid catalyst.
Scientific Research Applications
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has also been used in drug discovery to identify novel therapeutic agents for the treatment of cancer and other diseases. In biochemistry, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been used to study the structure and function of proteins, as well as to investigate the mechanisms of enzyme catalysis.
properties
IUPAC Name |
5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-8-2-9(14)11(10(15)3-8)6-1-7(12(17)18)5-16-4-6/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBXAHAUWPAEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CC(=CN=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681360 | |
| Record name | 5-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261935-49-2 | |
| Record name | 5-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















